N-cyclohexyl-N-methyl-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine
Description
N-cyclohexyl-N-methyl-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a triazole moiety
Properties
Molecular Formula |
C13H18N6 |
|---|---|
Molecular Weight |
258.32 g/mol |
IUPAC Name |
N-cyclohexyl-N-methyl-6-(1,2,4-triazol-1-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C13H18N6/c1-18(11-5-3-2-4-6-11)12-7-13(16-9-15-12)19-10-14-8-17-19/h7-11H,2-6H2,1H3 |
InChI Key |
ANMAWENSKGCHQX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCCCC1)C2=NC=NC(=C2)N3C=NC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N-methyl-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative.
Introduction of the Triazole Moiety:
N-Cyclohexyl-N-methyl Substitution: The final step involves the substitution of the pyrimidine ring with N-cyclohexyl-N-methylamine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-N-methyl-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Oxidized derivatives of the triazole and pyrimidine rings.
Reduction: Reduced forms of the triazole and pyrimidine rings.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-cyclohexyl-N-methyl-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N-methyl-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. The triazole and pyrimidine rings can bind to enzymes or receptors, modulating their activity. This binding can inhibit enzyme activity or alter receptor signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-N-methyl-6-(1H-1,2,3-triazol-1-yl)pyrimidin-4-amine
- N-cyclohexyl-N-methyl-6-(1H-1,2,4-triazol-1-yl)benzene
Uniqueness
N-cyclohexyl-N-methyl-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine is unique due to the specific arrangement of its triazole and pyrimidine rings, which confer distinct chemical and biological properties. This compound’s unique structure allows for specific interactions with molecular targets, making it a valuable tool in scientific research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
